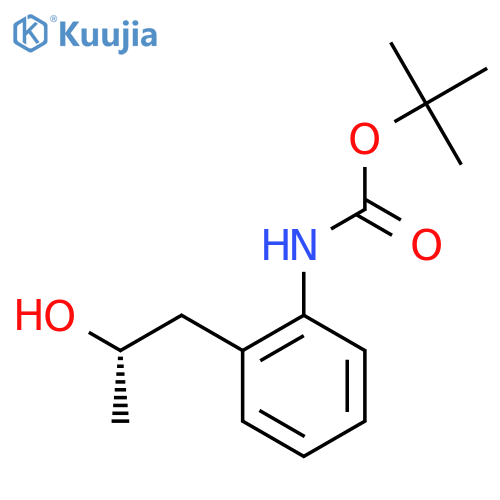Cas no 2227675-01-4 (tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate)

2227675-01-4 structure
商品名:tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate
tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate
- EN300-1874824
- tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate
- 2227675-01-4
-
- インチ: 1S/C14H21NO3/c1-10(16)9-11-7-5-6-8-12(11)15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17)/t10-/m0/s1
- InChIKey: DXTSIXSJXCHJBN-JTQLQIEISA-N
- ほほえんだ: O(C(NC1C=CC=CC=1C[C@H](C)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 251.15214353g/mol
- どういたいしつりょう: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 58.6Ų
tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1874824-10.0g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1874824-0.05g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.05g |
$1261.0 | 2023-09-18 | ||
| Enamine | EN300-1874824-5.0g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1874824-0.25g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.25g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1874824-1.0g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1874824-2.5g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 2.5g |
$2940.0 | 2023-09-18 | ||
| Enamine | EN300-1874824-0.1g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.1g |
$1320.0 | 2023-09-18 | ||
| Enamine | EN300-1874824-1g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 1g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1874824-0.5g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 0.5g |
$1440.0 | 2023-09-18 | ||
| Enamine | EN300-1874824-10g |
tert-butyl N-{2-[(2S)-2-hydroxypropyl]phenyl}carbamate |
2227675-01-4 | 10g |
$6450.0 | 2023-09-18 |
tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate 関連文献
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
2227675-01-4 (tert-butyl N-{2-(2S)-2-hydroxypropylphenyl}carbamate) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
